1,4-Thiazepane-1,5-dione
Description
Contextual Significance of Heterocyclic Architectures in Modern Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to modern chemistry and biology. chemmethod.comresearchgate.net Their importance is underscored by their ubiquitous presence in nature, forming the core of essential biomolecules such as the nitrogenous bases of DNA, chlorophyll, and hemoglobin. researchgate.netacs.org Many vitamins and antibiotics, including penicillin and cephalosporin, also feature heterocyclic moieties. researchgate.netnih.gov
The inclusion of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties and reactivity patterns compared to their carbocyclic counterparts. chemmethod.com This structural and electronic diversity makes heterocyclic compounds indispensable building blocks in numerous applications. They are predominantly utilized in medicinal chemistry, with over 85% of all biologically active chemical compounds containing a heterocycle. semanticscholar.org Beyond pharmaceuticals, they are crucial in the development of agrochemicals, corrosion inhibitors, conducting polymers, and functional dyes. chemmethod.comnih.gov The ability to synthetically manipulate these ring systems allows chemists to fine-tune molecular properties, making them a central focus of innovation in drug discovery and materials science. chemmethod.com
Overview of Seven-Membered Nitrogen and Sulfur Heterocycles: The Thiazepane Motif
Within the vast family of heterocycles, seven-membered rings containing both nitrogen and sulfur atoms, known as thiazepines, represent a particularly important class. The fully saturated version of a thiazepine is called a thiazepane. researchgate.net The 1,4-thiazepane (B1286124) skeleton, specifically, is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in pharmacologically active compounds. researchgate.net
This motif is a key building block for a wide array of synthetic and natural agents that exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties. researchgate.netacs.org The conformational flexibility of the seven-membered ring, combined with the electronic characteristics of the thioether and amine functionalities, allows for precise three-dimensional interactions with biological targets. One of the most notable applications of this scaffold is in cardiovascular medicine, where derivatives like Diltiazem, which is based on a fused 1,5-benzothiazepine (B1259763) structure, are used clinically. researchgate.net
Research Trajectories and Scientific Relevance of 1,4-Thiazepane-1,5-dione Systems
The this compound system represents a specific oxidation state and functionalization pattern of the thiazepane core, featuring two carbonyl groups at positions 1 and 5. While research on the unsubstituted parent compound is limited, its structural core is found within more complex molecules that have demonstrated significant biological activity.
A key area highlighting the relevance of this scaffold is in the development of angiotensin-converting enzyme (ACE) inhibitors, which are critical for managing hypertension. nih.gov Notably, a fused bicyclic derivative, (4S,9aS)-hexahydro-4-methyl-1H,5H-pyrrolo[2,1-c] researchgate.netchemmethod.comthiazepine-1,5-dione, has been synthesized and identified as a potent, orally active ACE inhibitor. researchgate.net This discovery validates the this compound core as a viable and important template for designing enzyme inhibitors. Research trajectories are therefore focused on the synthesis of new derivatives, exploring the structure-activity relationships, and investigating their potential in medicinal chemistry and other advanced applications. nih.gov The presence of two carbonyl groups offers distinct reactivity and hydrogen-bonding capabilities, making this dione (B5365651) system an intriguing target for further synthetic and biological exploration.
Structure
3D Structure
Properties
Molecular Formula |
C5H9NO2S |
|---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
1-oxo-1,4-thiazepan-5-one |
InChI |
InChI=1S/C5H9NO2S/c7-5-1-3-9(8)4-2-6-5/h1-4H2,(H,6,7) |
InChI Key |
CSICYOQMTTYHCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCNC1=O |
Origin of Product |
United States |
Synthetic Strategies for 1,4 Thiazepane 1,5 Dione and Its Analogues
Established Synthetic Pathways to Thiazepane Systems
Traditional synthetic routes to thiazepane systems have been well-documented, primarily relying on cyclization reactions. These methods have proven effective for creating a variety of thiazepane derivatives, although they may present challenges in terms of reaction times and yields.
Cyclization Reactions Involving Carbonyl Compounds and Aminothiols
A common and direct approach to forming the 1,4-thiazepane (B1286124) ring involves the cyclization of α,β-unsaturated carbonyl compounds with aminothiols. For instance, the reaction of α,β-unsaturated esters with cysteamine (B1669678) or its derivatives under basic conditions can yield 1,4-thiazepanones. nih.gov This method often involves a tandem conjugate addition and cyclization process. nih.gov Research has shown that while bases like DBU can facilitate this cyclization, the yields can be low. nih.gov The use of acyl transfer additives, such as imidazole (B134444), has been found to significantly improve the yield. nih.gov
Another established method is the reaction of 1,3-diketone hybrids with 2-aminoethanethiol in the presence of a catalytic amount of pyridine (B92270) to create novel 1,4-thiazepine derivatives. researchgate.net Similarly, the cyclization of chalcones with ortho-mercapto aniline (B41778) in an alkaline medium is a prevalent technique for synthesizing thiazepine derivatives. chemmethod.comchemmethod.com This reaction proceeds through a 1,4-Michael addition followed by a 1,2-cycloaddition. chemmethod.comchemmethod.com
Table 1: Cyclization Reactions for Thiazepane Synthesis
| Reactants | Catalyst/Conditions | Product | Reference |
| α,β-Unsaturated Esters & Cysteamine | DBU, Imidazole | 1,4-Thiazepanones | nih.gov |
| 1,3-Diketone Hybrids & 2-Aminoethanethiol | Pyridine | 1,4-Thiazepine Derivatives | researchgate.net |
| Chalcones & Ortho-mercapto Aniline | Alkaline Medium | Thiazepine Derivatives | chemmethod.comchemmethod.com |
Intramolecular Cyclization Approaches for Ring Closure
Intramolecular cyclization represents another key strategy for the synthesis of thiazepane rings. This approach often involves the formation of a linear precursor containing both the necessary nitrogen and sulfur functionalities, which then undergoes ring closure.
One such method involves the intramolecular acylation of 1-(2-carboxymethylthiophenyl)-2H-imidazol-2-ones in polyphosphoric acid to yield benzo[b]imidazo[1,5-d] nih.govorganic-chemistry.orgthiazepine-1,4-diones. researchgate.net This process has been demonstrated to be a convenient and adaptable method for creating fused thiazepine systems. researchgate.net
A different intramolecular approach utilizes the NBS-promoted tandem S-CN bond cleavage and intramolecular cyclization of aminomaleimides to access benzo[e] nih.govnih.govthiazepine derivatives. nih.govacs.org This transition-metal-free protocol provides a reliable route to these biologically relevant S/N-heterocycles. nih.govacs.org Furthermore, the intramolecular cyclization of N-propargylic β-enaminothiones, formed by the thionation of N-propargylic β-enaminones with Lawesson's reagent, can yield 2-methylene-2,3-dihydro-1,4-thiazepines. researchgate.net
Multi-Step Synthesis Protocols for Complex 1,4-Thiazepane Derivatives
The construction of more complex and highly substituted 1,4-thiazepane derivatives often necessitates multi-step synthetic sequences. These protocols allow for the introduction of diverse functionalities and stereochemical control.
For example, the synthesis of certain dibenzo[b,f] nih.govnih.govthiazepine carboxamides has been achieved through a two-step process involving an initial copper-catalyzed C-S cyclization followed by an Ugi-type three-component reaction. researchgate.net Another multi-step approach involves the reaction of sodium 3,4-dimethoxythiophenolate with 2-bromoethylamine (B90993) to form an aminoethyl-3,4-dimethoxyphenyl sulfide (B99878) salt. rsc.org Subsequent treatment with acid chloride and heating with POCl3 furnishes benzothiazepine (B8601423) derivatives, albeit in modest yields. rsc.org
The synthesis of complex structures like 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one typically involves several stages, including the formation of the thiazepane ring, introduction of the fluorophenyl group via nucleophilic aromatic substitution, and the synthesis of the chromenone core through condensation reactions. smolecule.com Similarly, the synthesis of bicyclic sultams incorporating the 1,5,2-dithiazepine 1,1-dioxide scaffold begins with a one-pot sulfonylation/intramolecular thia-Michael reaction, followed by further cyclization steps. nih.gov
Innovative and Sustainable Synthetic Methodologies
In recent years, there has been a significant push towards developing more efficient, safer, and environmentally friendly methods for chemical synthesis. This trend has led to the exploration of innovative technologies for the production of 1,4-thiazepanes.
Continuous Flow Chemistry for Thiazepane Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages in terms of safety, scalability, and efficiency. scitube.ioscielo.br This technology involves pumping reactants through a system of reactors, allowing for precise control over reaction parameters. scielo.br
The photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes to produce thiazepanes has been successfully adapted to a continuous flow system. organic-chemistry.org This method, facilitated by an inexpensive organic photocatalyst and a Lewis acid additive, provides a scalable route to these heterocycles. organic-chemistry.org The use of flow reactors has also been reported for the synthesis of thiazepine analogues, starting from 2-chloro-5-(chloromethyl)pyridine, highlighting the efficiency of this approach. researchgate.net Some industrial processes for related thiazepine derivatives also utilize continuous flow reactors to improve yield and purity. vulcanchem.com This shift from traditional batch systems significantly enhances safety by reducing the volume of reactive materials handled at any given time. scitube.io
Catalytic Approaches in 1,4-Thiazepane Formation (e.g., Nanocatalysis, Lewis Acid Catalysis)
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.
Lewis Acid Catalysis: Lewis acids are frequently employed to activate substrates and facilitate cyclization reactions. wikipedia.org In the photocatalytic synthesis of thiomorpholines and thiazepanes from aldehydes and SLAP reagents, the presence of a Lewis acid like Bi(OTf)₃ or Cu(OTf)₂ is crucial. nih.govethz.chacs.org The Lewis acid is believed to induce a switch in the catalytic pathway of the iridium photocatalyst. nih.govacs.org Zinc-based Lewis acids, such as zinc chloride, have also been used to promote the electrophilic cyclization of N-propargylic β-enaminones to yield 2-methylene-2,3-dihydro-1,4-thiazepines. researchgate.net
Nanocatalysis: The use of nanocatalysts is a rapidly growing area in heterocyclic synthesis due to their high surface area and reactivity. nih.govrsc.org For instance, the condensation of substituted chalcones with 2-aminothiophenol (B119425) to form 1,5-benzothiazepine (B1259763) derivatives can be facilitated by a CuO nanocatalytic framework, leading to shorter reaction times and improved yields. researchgate.net Palladium supported on aluminum hydroxide (B78521) (Pd/Al(O)OH) has been used as a reusable nanocatalyst for the synthesis of acridinediones, a related heterocyclic system, demonstrating high activity and good reusability. researchgate.net The development of magnetic nanocatalysts offers the advantage of easy separation from the reaction mixture, contributing to greener synthetic protocols. nih.gov
Table 2: Catalytic Approaches in Thiazepane Synthesis
| Catalyst Type | Specific Catalyst | Reaction Type | Product | Reference |
| Lewis Acid | Bi(OTf)₃ / Cu(OTf)₂ | Photocatalytic Cyclization | Thiomorpholines and Thiazepanes | nih.govethz.chacs.org |
| Lewis Acid | Zinc Chloride | Electrophilic Cyclization | 2-Methylene-2,3-dihydro-1,4-thiazepines | researchgate.net |
| Nanocatalyst | CuO Nanoparticles | Condensation/Cyclization | 1,5-Benzothiazepine Derivatives | researchgate.net |
| Nanocatalyst | Pd/Al(O)OH | Cyclization | Acridinediones | researchgate.net |
Solvent-Free and Microwave/Ultrasound-Assisted Synthesis
In recent years, green chemistry principles have driven the development of synthetic methods that reduce or eliminate the use of hazardous solvents and decrease reaction times. Solvent-free, microwave-assisted, and ultrasound-assisted syntheses have emerged as powerful tools in the synthesis of 1,4-thiazepane derivatives. mdpi.comjchemlett.comcem.com
Microwave-Assisted Synthesis:
Microwave irradiation has been successfully employed to accelerate the synthesis of various heterocyclic compounds, including 1,4-thiazepine derivatives. ingentaconnect.comnih.gov This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comresearchgate.net For instance, the synthesis of novel 1,4-thiazepan-3-ones fused with heterocyclic motifs like carbazole, pyrazole, or isoxazole (B147169) has been achieved through microwave-assisted multicomponent reactions under solvent-free conditions. nih.gov This approach not only provides rapid access to a diverse library of compounds but also aligns with the principles of green chemistry by being environmentally friendly. mdpi.comnih.gov
One study reported the synthesis of 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f] nih.govrsc.orgthiazepin-5-ones from the reaction of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide with α-haloketones. mdpi.comresearchgate.net The use of microwave heating in this synthesis resulted in a 20–30% increase in yield and a significant reduction in reaction time compared to traditional heating methods. mdpi.com Another example involves a one-pot synthesis of 1,4-diazepan-5-ones, which was optimized using microwave irradiation, leading to rapid formation of the desired products in good yields. researchgate.net
Ultrasound-Assisted Synthesis:
Ultrasound irradiation is another energy-efficient technique that has been applied to the synthesis of thiazepine derivatives. jchemlett.comresearchgate.netnih.gov Sonication can promote reactions by creating localized high-pressure and high-temperature zones, leading to enhanced reaction rates and yields. The synthesis of 2,4-substituted 1,5-benzothiazepine derivatives has been reported using ultra-sonication in the presence of zirconium oxychloride as a catalyst. researchgate.net This method offers the advantages of being a green chemistry tool, providing good yields of the desired products. researchgate.net In another instance, ultrasound was used in combination with thiazolium iodide to facilitate a ring expansion reaction for the synthesis of a thiazepine derivative. researchgate.netresearchgate.net
Solvent-Free Synthesis:
Conducting reactions in the absence of a solvent, often referred to as neat or solid-state synthesis, is a cornerstone of green chemistry. cem.com This approach minimizes waste and can sometimes lead to unique reactivity. The synthesis of 1,5-benzothiazepines and benzodiazepines from chalcones has been achieved under solvent-free conditions using an inorganic support. researchgate.net Similarly, the reaction of 2-aminothiophenol with 3-aryl-2-bromopropanoates has been carried out under solvent-free conditions at elevated temperatures to produce 1,4-benzothiazine derivatives. rsc.org These solvent-free methods are often simple, efficient, and environmentally benign. researchgate.netrsc.org
| Method | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Microwave-Assisted | Isatoic anhydride, L-Proline | Solvent-free, reduced reaction time | ingentaconnect.com |
| Microwave-Assisted | 3-Amino-3-thioxopropanamide, Ethyl acetoacetate, α-Haloketones | Increased yields (20-30%), significantly reduced reaction times | mdpi.comresearchgate.net |
| Microwave-Assisted | Aromatic amines, Aldehydes, Mercaptoacetic acid | Multi-component, green strategy, high conversion rates (89-94%), short reaction times (7-10 min) | mdpi.com |
| Ultrasound-Assisted | Chalcones, 2-Aminothiophenol | Green chemistry tool, good yields | researchgate.net |
| Ultrasound-Assisted | Thiazolium iodide, 3-Chloro-1-(substituted phenyl)propan-1-one | Ring expansion | researchgate.netresearchgate.net |
| Solvent-Free | Chalcones, o-Aminothiophenol/o-Phenylenediamine | Use of inorganic support, efficient | researchgate.net |
| Solvent-Free | 2-Aminothiophenol, 3-Aryl-2-bromopropanoates | High temperature, no solvent | rsc.org |
Strategies for Diversity-Oriented Synthesis of 1,4-Thiazepane Scaffolds
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space broadly. researchgate.net For the 1,4-thiazepane scaffold, DOS strategies are crucial for generating libraries of analogues for screening and identifying compounds with novel biological activities. nih.govresearchgate.net These strategies often rely on multicomponent reactions or sequential reaction pathways that allow for the introduction of multiple points of diversity. rsc.orgpsu.edu
A notable example of DOS is the microwave-assisted, solvent-free, multicomponent reaction for synthesizing 1,4-thiazepine derivatives fused with bioactive heterocyclic skeletons such as carbazoles, pyrazoles, or isoxazoles. nih.gov This approach allows for the rapid and efficient generation of a library of structurally diverse compounds. mdpi.comnih.gov Another strategy involves a two-step protocol for the synthesis of dihydrodibenzo[b,f] nih.govrsc.orgthiazepine-11-carboxamides. rsc.orgpsu.edu The first step involves a copper-mediated synthesis of the dibenzothiazepine core, followed by an Ugi–Joullié reaction on the resulting cyclic imine. This sequence allows for the introduction of at least four points of diversity. rsc.orgpsu.edu
The development of one-pot syntheses is also a key aspect of DOS. A one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols has been reported, which tolerates a broad scope of α,β-unsaturated esters, providing access to a diverse range of 3D fragments for screening libraries. nih.govresearchgate.net Similarly, an unprecedented methodology for the synthesis of 2-methylene-2,3-dihydro-1,4-thiazepines from N-propargylic β-enaminones has been described. acs.org This method is general for a wide range of substrates and provides rapid entry to a library of functionalized 1,4-thiazepines. researchgate.netacs.org
| Strategy | Key Reactions | Points of Diversity | Reference |
|---|---|---|---|
| Microwave-Assisted Multicomponent Reaction | Condensation of aromatic amines, aldehydes, and mercaptoacetic acid | Diversity from starting amines, aldehydes, and fused heterocycles | mdpi.comnih.gov |
| Two-Step Sequential Synthesis | Copper-mediated C-S cyclization followed by Ugi-Joullié reaction | At least four points of diversity from the Ugi components and substituents on the aromatic rings | rsc.orgpsu.edu |
| One-Pot Tandem Reaction | Conjugate addition of 1,2-amino thiols to α,β-unsaturated esters followed by cyclization | Broad scope of α,β-unsaturated esters allows for diverse substitutions | nih.govresearchgate.net |
| Electrophilic Cyclization | Thionation of N-propargylic β-enaminones followed by electrophilic cyclization | Wide range of aryl, heteroaryl, and alkyl groups tolerated | researchgate.netacs.org |
Methodological Challenges and Advancements in 1,4-Thiazepane Production
Despite the progress in synthesizing 1,4-thiazepanes, several methodological challenges remain. Traditional methods, such as the cyclization of cysteamine derivatives with α,β-unsaturated esters, often require long reaction times (3-7 days) and result in low yields. nih.gov The synthesis of the seven-membered thiazepine ring can also be hindered by difficulties in accessing starting materials and the formation of undesired regioisomers. nih.gov For instance, Beckmann rearrangements or Schmidt reactions of tetrahydro-1,4-thiapyranones can yield the desired seven-membered ring, but are often limited by starting material availability and lack of regioselectivity. nih.gov
Initial attempts at a two-step synthesis involving amide bond formation followed by intramolecular conjugate addition were unsuccessful due to the reduced electrophilicity of the β-carbon. nih.gov Similarly, a one-pot conjugate addition and acylation reaction initially suffered from low yields with various bases, highlighting the sensitivity of the reaction to the choice of catalyst and solvent. nih.gov
Recent advancements have focused on overcoming these challenges. The development of a one-pot synthesis using trifluoroethyl esters as more reactive substrates and milder reaction conditions has significantly improved reaction times (to less than 3 hours) and expanded the substrate scope. nih.govresearchgate.net The addition of an acyl transfer additive like imidazole was also found to increase the yield of the desired 1,4-thiazepanone. nih.gov
Another significant advancement is the use of copper-catalyzed C–S cyclization for the synthesis of dibenzothiazepines, which provides a more efficient route to these scaffolds. rsc.orgpsu.edu The development of multicomponent reactions, often assisted by microwave or ultrasound, represents a major leap forward, enabling the rapid and diversity-oriented synthesis of complex 1,4-thiazepane analogues. mdpi.comnih.gov These modern methods not only address the challenges of traditional synthesis but also align with the growing demand for more sustainable and efficient chemical processes. sphinxsai.com
Reaction Mechanisms and Intrinsic Reactivity of 1,4 Thiazepane 1,5 Dione Systems
Fundamental Reaction Pathways and Mechanistic Insights
The fundamental reactivity of the 1,4-thiazepane-1,5-dione scaffold is characterized by several key pathways, including nucleophilic additions to its carbonyl groups, cycloaddition routes to form the ring system, rearrangements that alter the core structure, and redox reactions at the sulfur and carbonyl centers.
The synthesis of the this compound ring system often proceeds through a one-pot reaction that combines nucleophilic conjugate addition and intramolecular acylation. nih.govresearchgate.net This efficient method typically involves the reaction of a 1,2-amino thiol, such as cysteamine (B1669678), with an α,β-unsaturated ester. nih.gov The mechanism commences with a Michael (1,4-nucleophilic) addition of the thiol group to the electron-deficient β-carbon of the unsaturated ester. chemmethod.comchemmethod.com This is followed by a rapid intramolecular cyclization, where the amine attacks the ester's carbonyl group to form the stable seven-membered dione (B5365651) ring. nih.govchemmethod.comchemmethod.com This approach is notable for its good yields and tolerance for a variety of substituents on the ester component. nih.govresearchgate.net
Alternative strategies for constructing seven-membered heterocyclic rings include formal cycloaddition reactions, such as the (3+4) cycloaddition, which is a powerful method for creating these larger ring systems. researchgate.net
Table 1: Synthesis of 1,4-Thiazepanone Derivatives via One-Pot Conjugate Addition and Acylation nih.gov
| α,β-Unsaturated Ester Reactant | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|
| Trifluoroethyl 3-(2-thienyl)acrylate | TBAF, 80 °C | 7-(thiophen-2-yl)tetrahydro-1,4-thiazepine-3,5-dione | 70% |
| Methyl 4-methoxycinnamate | TBAF, 80 °C | 7-(4-methoxyphenyl)tetrahydro-1,4-thiazepine-3,5-dione | 83% |
| Methyl 4-chlorocinnamate | TBAF, 80 °C | 7-(4-chlorophenyl)tetrahydro-1,4-thiazepine-3,5-dione | 75% |
This interactive table summarizes the conditions and outcomes of selected synthesis reactions.
Ring expansion reactions provide another strategic route to thiazepine scaffolds. These methods often involve the transformation of smaller, more readily available heterocyclic systems. For instance, benzothiazepane rings can be synthesized through the expansion of a thiopyran-4-one-derived oxime or by the rearrangement of 1,4-benzothiazines. nih.govrsc.org
A particularly significant transformation in this context is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. wikipedia.org This reaction is instrumental in the synthesis of various thiazepine and thiazine (B8601807) dione systems. ugr.esmdpi.comsemanticscholar.org In a typical Smiles rearrangement leading to a thiazepine-like structure, a precursor molecule is designed where a nucleophilic group (like an amine or thiol) is tethered to an activated aromatic ring via a linker. wikipedia.org Under basic conditions, the nucleophile attacks the aromatic ring, displacing a suitable leaving group (such as a sulfone) and leading to the formation of a new, larger heterocyclic ring. A one-pot process involving a Smiles rearrangement has been effectively used to prepare pyridazino[4,5-b] researchgate.netCurrent time information in Bangalore, IN.thiazine-dione analogues in high yields. mdpi.comsemanticscholar.org
The this compound core is susceptible to both oxidation and reduction, allowing for further functionalization. The thioether linkage can be readily oxidized to a sulfoxide (B87167) or further to a sulfone using common oxidizing agents like hydrogen peroxide. evitachem.com These transformations significantly alter the electronic properties and geometry of the sulfur center.
The carbonyl group within the ring can be selectively reduced. For instance, the ketone at the 5-position of 1,4-thiazepanones can be reduced to the corresponding 1,4-thiazepanes using reagents such as sodium borohydride (B1222165) combined with iodine or borane (B79455) dimethylsulfide. nih.govresearchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be employed, which has been shown to reduce C=N double bonds in related benzothiazepine (B8601423) systems. researchgate.net
Table 2: Oxidative and Reductive Transformations
| Starting Material | Reagent(s) | Transformation | Product | Reference(s) |
|---|---|---|---|---|
| This compound | NaBH₄ / I₂ | Ketone Reduction | 1,4-Thiazepan-5-ol-1-one | nih.gov |
| 1,4-Thiazepan-1,5-dione | Borane dimethylsulfide | Ketone Reduction | 1,4-Thiazepane (B1286124) | nih.govresearchgate.net |
| Thiazepane derivative | Hydrogen peroxide | Sulfide (B99878) Oxidation | Thiazepane sulfoxide | evitachem.com |
This interactive table outlines common redox reactions for the this compound core.
Stereoselectivity and Regioselectivity in this compound Reactions
Controlling stereoselectivity and regioselectivity is crucial in the synthesis and modification of this compound derivatives. The flexible seven-membered ring can exist in various conformations, and the introduction of substituents can lead to the formation of multiple diastereomers. nih.gov
Asymmetric reduction of the carbonyl groups is a key strategy for achieving stereocontrol. For example, the reduction of a related 1,5-benzothiazepine-3,4-dione with sodium borohydride in the presence of optically active α-amino acids resulted in the stereoselective formation of the (S)-hydroxy derivative. semanticscholar.orgumich.edu This demonstrates that chiral auxiliaries or reagents can effectively influence the facial selectivity of the hydride attack on the carbonyl carbon.
Regioselectivity is also a critical consideration, particularly in cycloaddition reactions used to form the ring. In certain cycloadditions leading to related benzothiazepine structures, complete regioselectivity has been observed, resulting in a single constitutional isomer. researchgate.net Furthermore, these reactions can be stereospecific, yielding products with a defined relative configuration, such as a cis relationship between newly introduced substituents. researchgate.net
Conformational Dynamics and Tautomerism of the Seven-Membered Ring
Saturated seven-membered rings like this compound are conformationally complex, existing as an equilibrium of several low-energy forms, such as chair, twist-chair, and boat conformations. researchgate.netuwindsor.ca X-ray crystallographic studies on related benzo Current time information in Bangalore, IN.researchgate.netthiazepine structures have confirmed the adoption of a staggered conformation for the seven-membered ring. mdpi.com The specific conformation can be influenced by the substitution pattern on the ring and by intermolecular interactions in the solid state. mdpi.com Dynamic NMR studies on analogous structures have been used to investigate this conformational isomerism in solution. acs.org
The 1,4-dione arrangement within the ring introduces the possibility of keto-enol tautomerism. While the keto form is generally predominant for 1,4-dicarbonyl compounds, the enol tautomer can exist in equilibrium and may participate as a key intermediate in certain reactions, such as enolate formation under basic conditions. The specific conformation of the ring can influence the stability and accessibility of these enol forms.
Functional Group Interconversions on the this compound Core
The functional groups inherent to the this compound scaffold—thioether, amide, and ketone—provide multiple handles for subsequent chemical modifications through functional group interconversions. wikipedia.org
A primary set of transformations involves the carbonyl groups. As discussed, the ketone can be reduced to a secondary alcohol, which can then undergo further reactions typical of alcohols, such as conversion to halides or sulfonates. nih.govub.edu The amide group can be hydrolyzed under acidic or basic conditions to open the ring, or it can be reduced to an amine.
The thioether sulfur can be oxidized to a sulfoxide or sulfone, altering its electronic and steric properties. evitachem.com Furthermore, if the nitrogen atom of the amide is reduced to an amine, it can be readily derivatized. For example, the resulting secondary amine of a 1,4-thiazepane can be converted into various carbamates or amides by reaction with appropriate electrophiles. nih.gov These transformations allow for the systematic modification of the core structure to explore structure-activity relationships in various applications.
Advanced Structural Characterization and Elucidation of 1,4 Thiazepane 1,5 Dione
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of 1,4-Thiazepane-1,5-dione, confirming its elemental composition (C₅H₇NO₂S). Tandem mass spectrometry (MS/MS) experiments would then be performed to study its fragmentation pattern. By inducing fragmentation and analyzing the resulting daughter ions, researchers could deduce the primary cleavage pathways, which would likely involve the loss of carbon monoxide (CO), scission of the thioester bond, or other characteristic breakdowns of the heterocyclic ring. This fragmentation data serves as a structural fingerprint for the molecule.
Vibrational Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) and Raman spectroscopy would identify the characteristic vibrational modes of the compound's functional groups. Key absorptions would be expected for the N-H stretch (typically around 3200-3400 cm⁻¹), the amide carbonyl (C=O) stretch (around 1650-1680 cm⁻¹), and the thioester carbonyl stretch (typically at a higher frequency than the amide, around 1680-1710 cm⁻¹). The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-N, C-S, and C-C bond vibrations and bending modes, providing a unique signature for the molecule.
Without access to primary research data from these analytical techniques, a detailed and scientifically accurate article on the structural characterization of this compound cannot be generated at this time.
Computational and Theoretical Investigations of 1,4 Thiazepane 1,5 Dione
Molecular Modeling for Conformational Analysis and Prediction
For a molecule like 1,4-Thiazepane-1,5-dione, molecular modeling would be employed to explore its three-dimensional structure. The seven-membered ring of the thiazepane core is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms.
Conformational Space Exploration and Energy Profiling
A thorough investigation would involve systematic or stochastic searches to identify all possible low-energy conformations. By calculating the potential energy of each conformation, an energy profile can be constructed. This profile reveals the relative stabilities of different conformers and the energy barriers for interconversion between them. However, specific energy values and conformational geometries for this compound are not available in the literature.
Solvent Effects on Molecular Conformation
The surrounding solvent can significantly influence the conformational preferences of a molecule. Computational models can simulate these effects by treating the solvent either explicitly (as individual molecules) or implicitly (as a continuous medium). Such studies would determine whether polar or nonpolar solvents stabilize different conformations of this compound, but no such specific studies have been published.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules.
Electronic Structure, Stability, and Reactivity Predictions
DFT calculations would provide insights into the distribution of electrons within the this compound molecule, highlighting regions of high or low electron density. This information is critical for predicting the molecule's stability and its likely sites of reaction. Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can be calculated to estimate its reactivity. Despite the utility of this method, specific DFT data for this compound is absent from the scientific literature.
In Silico Approaches for Rational Design and Virtual Screening
The 1,4-thiazepane (B1286124) scaffold is of interest in drug discovery. In silico techniques are instrumental in designing new molecules with desired biological activities and in screening large virtual libraries of compounds to identify potential drug candidates. While this is a common practice for thiazepane derivatives, there are no published examples of virtual screening or rational design focused specifically on derivatives of this compound.
Applications of 1,4 Thiazepane 1,5 Dione and Derivatives in Contemporary Chemical Research
Strategic Utility as Synthetic Intermediates and Building Blocks
The 1,4-thiazepane-1,5-dione core and its analogs, particularly 1,4-thiazepanones, are valuable intermediates in organic synthesis. Their utility stems from their role as precursors to more complex heterocyclic systems. An efficient one-pot synthesis of 1,4-thiazepanones involves the reaction of α,β-unsaturated esters with 1,2-amino thiols. nih.gov These thiazepanones can be subsequently reduced to form 1,4-thiazepanes, demonstrating their function as key synthetic stepping stones. researchgate.net This method is notable for its good yields and tolerance of various functional groups. nih.gov
The reactivity of the thiazepane scaffold allows for its incorporation into more elaborate structures. For instance, multicomponent reactions have been employed to construct complex molecules like spiro[indoline-3,4-pyrazolo[3,4-e] Current time information in Bangalore, IN.acs.orgthiazepine]diones. rjpbcs.com These reactions, which efficiently build molecular complexity in a single step, highlight the strategic value of using thiazepine precursors in combinatorial chemistry and the synthesis of novel drug-like molecules. rjpbcs.com The reaction of 3,5-pyrazolidinedione with various reagents can also lead to the formation of thiazepine derivatives, among other heterocyclic systems. research-nexus.net Furthermore, a transition metal-free tandem process involving a Smiles rearrangement has been developed to synthesize pyridazinopyrido[3,2-f] Current time information in Bangalore, IN.acs.orgthiazepine-diones, showcasing an advanced synthetic strategy that relies on the inherent reactivity of the thiazepine core. nih.gov
Development of Advanced Molecular Scaffolds and Ligands
The thiazepane ring system is increasingly recognized for its potential in creating advanced molecular scaffolds and ligands for biological targets. Its non-planar, three-dimensional nature is a particularly attractive feature in modern drug discovery.
In the realm of fragment-based ligand discovery (FBLD), there is a growing emphasis on moving beyond flat, aromatic structures to embrace three-dimensional (3D) scaffolds. researchgate.netnih.gov Saturated seven-membered rings like 1,4-thiazepanes and 1,4-thiazepanones are considered to have a high degree of 3D character and are currently underrepresented in typical fragment screening libraries. nih.govresearchgate.net This underrepresentation presents an opportunity to explore novel chemical space. nih.gov
The synthesis of diverse libraries of 1,4-thiazepanones and 1,4-thiazepanes provides access to a rich collection of 3D fragments. nih.govacs.org These fragments, with their defined spatial arrangement of functional groups, are valuable tools for screening against various protein targets. nih.gov The incorporation of such 3D-enriched fragments into screening collections can enhance the diversity of libraries and potentially lead to the discovery of novel inhibitor scaffolds that might be missed when using more conventional, flatter fragments. nih.govacs.orgresearchgate.net A key advantage of these scaffolds is the ability to generate shape-diverse fragments with synthetic handles that allow for future elaboration and optimization of initial hits. d-nb.info
| Reactants | Product Type | Key Features of Synthesis | Reference |
|---|---|---|---|
| α,β-Unsaturated Esters + 1,2-Amino Thiols | 1,4-Thiazepanones | One-pot synthesis, good yields, broad substrate scope. | nih.gov |
| Isatin + 2-Mercaptoacetic Acid + 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Spiro[indoline-3,4-pyrazolo[3,4-e] Current time information in Bangalore, IN.acs.orgthiazepine]diones | Multicomponent reaction, green synthesis in water. | rjpbcs.com |
| (Z)-2-Cyano-3-mercapto-3-(phenylamino)acrylamide + Naphthoquinones | Naphthothiazepine derivatives | Reaction with various naphthoquinone derivatives. | researchgate.net |
Derivatives of the this compound scaffold have shown significant promise as inhibitors of various enzymes. A notable example is the development of 1,4-thiazepine-2,5-diones as potent inhibitors of the angiotensin-converting enzyme (ACE), which are comparable in potency to the established drug captopril (B1668294) when administered orally in rats. nih.govacs.orgresearchgate.net These compounds are considered prodrugs that undergo ring-opening in vivo to reveal the active, thiol-containing species. nih.govacs.org The design of these inhibitors showcases a successful application of the thiazepine scaffold in developing antihypertensive agents. acs.orgnih.gov
Beyond ACE, thiazepane derivatives have been investigated as inhibitors for other important biological targets. For instance, certain thiazepane analogs have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS). researchgate.net Additionally, a fragment screen using a 3D-enriched library identified acylated 1,4-thiazepanes as novel ligands for BET (bromodomain and extraterminal domain) bromodomains, which are considered important anti-cancer targets. nih.govnih.govacs.org Subsequent structure-activity relationship studies led to the development of a ligand-efficient thiazepane with good affinity and selectivity for BET bromodomains. researchgate.netnih.gov Theoretical studies have also suggested that dipyrimido[4,5-b:4',5'-e] Current time information in Bangalore, IN.acs.orgthiazepine derivatives could act as inhibitors of 15-lipoxygenase, with the sulfur atom of the thiazepine ring playing a key role in the interaction. tandfonline.com
| Thiazepane Derivative Class | Target Enzyme/Protein | Potential Therapeutic Application | Reference |
|---|---|---|---|
| 1,4-Thiazepine-2,5-diones | Angiotensin-Converting Enzyme (ACE) | Hypertension | nih.govacs.org |
| Acylated 1,4-Thiazepanes | BET Bromodomains (e.g., BRD4) | Cancer | nih.govnih.gov |
| Imino-thiazepanes | Nitric Oxide Synthase (NOS) | Inflammatory conditions | researchgate.net |
| Dipyrimido[4,5-b:4',5'-e] Current time information in Bangalore, IN.acs.orgthiazepines | 15-Lipoxygenase (theoretical) | Inflammation | tandfonline.com |
| 2,3-Dihydro-1,5-benzothiazepines | α-Glucosidase | Diabetes | nih.gov |
Materials Science Applications of Thiazepane Ring Systems
The unique electronic and structural properties of heterocyclic systems have led to their exploration in materials science. Thiazepine-based structures are beginning to emerge as interesting candidates for functional organic materials.
Fused-ring systems containing heteroatoms are a cornerstone of research into organic semiconductors for applications in electronics like organic field-effect transistors (OFETs). rsc.org While research in this area is still developing for thiazepanes, related heterocyclic systems have shown promise. For example, dibenzo[b,f] Current time information in Bangalore, IN.acs.orgthiazepine derivatives have been used as precursors for larger, fused polycyclic aromatic compounds that can exhibit interesting photophysical properties. acs.org The introduction of heteroatoms like sulfur and nitrogen into a conjugated system can modulate the electronic properties, such as the HOMO/LUMO energy levels, which is crucial for designing effective semiconductor materials. rsc.org There is also mention of thiazepine derivatives being explored in the context of organic semiconductor polymers, suggesting a potential role in the development of new functional materials. researchgate.net
The development of chiral catalysts for asymmetric synthesis is a major focus of modern chemistry, enabling the selective production of a single enantiomer of a chiral molecule. numberanalytics.comrsc.org Chiral thiazepane derivatives are emerging as useful scaffolds in this field. Research has shown that the enantioselective hydrogenation of dibenzo[b,f] Current time information in Bangalore, IN.acs.orgthiazepine derivatives can be achieved, with the counteranion of the catalyst playing a crucial role in controlling the enantioselectivity. ajchem-b.com This demonstrates the potential of thiazepane scaffolds in stereoselective transformations.
Furthermore, direct asymmetric synthesis of complex molecules like dibenzoxazepine/thiazepine-fused isoquinuclidines has been accomplished using organocatalysis, resulting in excellent enantioselectivity. researchgate.net Chiral thiourea (B124793) derivatives, which can be related to the thiazepane core, are also widely used as organocatalysts in a variety of asymmetric reactions. nih.gov In the context of separation science, the development of methods like chiral HPLC is essential for analyzing the products of asymmetric reactions, and such techniques have been applied to quantify the enantiomeric excess of chiral thiazepane derivatives.
Supramolecular Assembly and Recognition Involving Thiazepane Moieties
Supramolecular chemistry is a field dedicated to the study of chemical systems composed of two or more molecules held together by non-covalent intermolecular forces. iucr.org Unlike traditional chemistry that focuses on covalent bonds, supramolecular chemistry explores weaker and reversible interactions such as hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic interactions. nih.govugr.es These forces govern the processes of molecular recognition, where a "host" molecule selectively binds a "guest" molecule, and self-assembly, the spontaneous organization of molecules into well-defined, stable structures. iucr.orgnih.gov
The seven-membered ring structure of this compound, containing two carbonyl groups, a sulfur atom, and a nitrogen atom, presents several features that are theoretically conducive to participating in supramolecular assembly. The carbonyl oxygens and the nitrogen atom can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These functional groups create the potential for forming specific, directional interactions that can lead to the formation of larger, ordered supramolecular architectures.
While dedicated research into the supramolecular assembly of this compound itself is not extensively documented in publicly available literature, crystallographic studies of related thiazepan-one derivatives provide evidence of their capacity to form non-covalent interactions in the solid state. For instance, crystal structure analyses of isomeric 2-aryl-3-phenyl-1,3-thiazepan-4-ones have revealed that the crystal packing is consolidated by C-H···O hydrogen bonds. nih.gov Similarly, studies on dibenzo[b,f] nih.govthiazepine derivatives show the presence of weak C-H···N contacts and C-H···π interactions that connect molecules into chains.
These findings in related structures underscore the potential of the thiazepane core to act as a scaffold for building supramolecular systems. The principles of crystal engineering, which involves the design and synthesis of crystalline solids with desired properties, rely on the predictable nature of non-covalent interactions. The functional groups within the this compound moiety could, in principle, be systematically modified to direct specific self-assembly pathways or to create specific binding pockets for molecular recognition events.
Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a host molecule with a binding cavity and a guest molecule that fits within it. iucr.org Macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes are well-known examples. ugr.es While this compound is not a macrocyclic host itself, derivatives could be designed to act as guests or be incorporated into larger host structures. The ability of a molecule to be recognized and bound is determined by geometric and electronic complementarity between the host and guest.
Perspectives and Future Research Directions for 1,4 Thiazepane 1,5 Dione
Synergistic Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
The convergence of artificial intelligence (AI) and machine learning (ML) with synthetic chemistry offers a transformative approach to designing and synthesizing novel 1,4-thiazepane-1,5-dione derivatives. azolifesciences.commdpi.com By leveraging computational power, researchers can navigate vast chemical spaces, predict reaction outcomes, and accelerate the discovery of molecules with desired properties. mdpi.com
Future efforts will likely focus on developing sophisticated ML models trained on datasets of heterocyclic reactions to predict the regioselectivity and stereoselectivity of transformations involving the this compound scaffold. nih.govresearchgate.net For instance, models like the Random Forest algorithm have already demonstrated high accuracy in predicting regioselectivity for C-H bond functionalization in other heterocyclic systems, a technique that could be adapted for thiazepanes. nih.govresearchgate.net This predictive power would allow chemists to design more efficient synthetic routes, minimizing trial-and-error experimentation and reducing waste. azolifesciences.com
Furthermore, generative AI models can be employed for the de novo design of this compound analogs with specific functionalities. cmu.edu By defining desired physicochemical or biological properties as input parameters, these algorithms can propose novel structures that medicinal chemists can then synthesize and test. This approach significantly streamlines the early stages of drug discovery and materials development. mdpi.com The integration of physics-informed ML, which combines theoretical calculations with data-driven models, holds the potential to create highly accurate predictions for molecular properties and reactivity, even with limited experimental data. researchgate.netcmu.edu
Table 1: Application of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Potential Impact on this compound Research | Key Benefit |
|---|---|---|
| Reactivity Prediction | Predicts regioselectivity and yield for functionalization reactions. nih.gov | Reduces experimental optimization time and resource consumption. |
| De Novo Design | Generates novel derivative structures with desired properties. mdpi.com | Accelerates the discovery of new lead compounds and materials. |
| Retrosynthesis Planning | Suggests optimal synthetic pathways for complex target molecules. chemrxiv.org | Facilitates the synthesis of previously inaccessible analogs. |
| Property Prediction | Forecasts physicochemical and biological properties (e.g., solubility, binding affinity). cmu.edu | Prioritizes synthetic targets with a higher probability of success. |
Advancements in Flow Chemistry for Industrial-Scale Production of Thiazepanes
Transitioning the synthesis of this compound and its derivatives from batch processing to continuous flow chemistry presents a significant opportunity for industrial-scale production. nih.govseqens.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product consistency. seqens.comjst.org.in
The synthesis of related heterocyclic structures, such as 1,4-benzodiazepin-5-ones, has already been successfully demonstrated on a gram scale using continuous-flow protocols, highlighting the feasibility of this approach for similar scaffolds. rsc.org For thiazepane synthesis, which often involves exothermic reactions or the handling of sensitive reagents, flow reactors provide a safer environment by minimizing the reaction volume at any given time. nih.gov This enhanced safety profile is crucial for industrial applications.
Future research should focus on optimizing the cyclization and functionalization steps for this compound within continuous flow systems. This includes the development of packed-bed reactors with immobilized catalysts or reagents to streamline purification and enable catalyst recycling. jst.org.in The ability to telescope multiple reaction steps into a single, continuous sequence without isolating intermediates can dramatically reduce production time and cost. nih.gov Automated flow synthesis platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for maximizing throughput and yield, paving the way for efficient and scalable manufacturing. nih.gov
Table 2: Comparison of Batch vs. Flow Chemistry for this compound Synthesis
| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow Chemistry |
|---|---|---|---|
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Superior temperature control, reduced risk of thermal runaways. seqens.com |
| Mass Transfer | Often inefficient, requires vigorous stirring | Efficient and rapid mixing | Increased reaction rates and selectivity. nih.gov |
| Scalability | Challenging, often requires re-optimization | Straightforward by extending operation time ("scaling out"). seqens.com | Faster transition from laboratory to industrial production. |
| Safety | Larger volumes of hazardous materials | Small reaction volumes, in-situ generation of unstable intermediates. nih.gov | Significantly improved operational safety. |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring | High reproducibility and consistent product quality. jst.org.in |
Discovery of Novel Reactivity and Unprecedented Transformations of the this compound Core
The this compound scaffold contains multiple reactive sites, including two carbonyl groups, a thioether linkage, and a secondary amine, making it a versatile platform for exploring novel chemical transformations. Future research will undoubtedly uncover new reactivity patterns and synthetic methodologies that expand the chemical space accessible from this core structure.
Investigations into ring-expansion or ring-contraction reactions could lead to the formation of entirely new heterocyclic systems. For example, related benzothiazine derivatives have been shown to undergo ring transformations into 1,4-benzothiazepines. researchgate.net Similar strategies applied to this compound could yield unexpected and potentially valuable molecular architectures. Furthermore, the development of novel catalytic methods for the selective functionalization of the C-H bonds adjacent to the sulfur or nitrogen atoms would provide direct routes to complex derivatives without the need for pre-functionalized starting materials.
The strategic placement of functional groups on the thiazepane ring can also be used to direct intramolecular reactions, leading to the formation of bicyclic or bridged structures. These conformationally constrained analogs would be of significant interest in medicinal chemistry, as increased three-dimensionality often correlates with improved target specificity and better pharmacokinetic properties. nih.gov Exploring multicomponent reactions where this compound or its precursors act as building blocks could also provide rapid access to libraries of structurally complex molecules. nih.govresearchgate.net
Broadening the Scope of this compound in Advanced Materials and Functional Systems
Beyond its applications in life sciences, the this compound scaffold holds untapped potential as a monomer or functional building block for advanced materials. The presence of amide and thioether functionalities suggests that polymers incorporating this moiety could exhibit interesting properties, such as thermal stability, specific recognition capabilities, or redox activity.
Future research could explore the synthesis of polyamides or other condensation polymers where this compound is incorporated into the polymer backbone. The resulting materials could be investigated for applications in areas such as gas separation membranes, high-performance plastics, or as matrices for controlled-release systems. The sulfur atom in the ring could also be oxidized to the corresponding sulfoxide (B87167) or sulfone, providing a handle to finely tune the polarity, solubility, and electronic properties of the resulting polymers.
Furthermore, derivatives of this compound could be designed as functional components in supramolecular chemistry or as sensors. The amide groups are capable of forming hydrogen bonds, which could be exploited to direct the self-assembly of molecules into well-defined nanostructures. By attaching chromophores or fluorophores to the thiazepane core, it may be possible to create chemosensors that exhibit a detectable response upon binding to specific ions or molecules. The development of thiazole-based conjugated polymers has already been explored, and similar principles could be applied to create novel electronic materials from thiazepane-containing precursors. arizona.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
